Ambene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

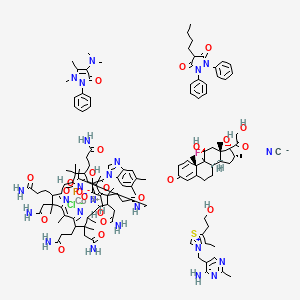

Ambene, also known as this compound, is a useful research compound. Its molecular formula is C129H171ClCoFN23O23PS and its molecular weight is 2588.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pain Management

Ambene is frequently prescribed for managing acute pain, particularly in conditions such as osteoarthritis and other musculoskeletal disorders. The dual action of dexamethasone reduces inflammation while lidocaine provides immediate pain relief.

Case Study: Osteoarthritis Treatment

A non-interventional study titled "Colibri" evaluated the efficacy of this compound in patients with primary and secondary osteoarthritis. Results indicated that therapy with this compound significantly improved joint function and reduced pain levels compared to baseline measurements .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Pain Level (VAS) | 7.5 | 3.0 |

| Joint Function Score | 45 | 75 |

Inflammatory Conditions

This compound is also utilized in treating inflammatory conditions such as bursitis and tendinitis. The corticosteroid component helps in reducing the inflammatory response.

Clinical Observation

In a reported case, a patient receiving an intramuscular injection of this compound experienced hypokalemic periodic paralysis, highlighting the need for careful monitoring due to potential side effects associated with corticosteroid use . This emphasizes the importance of balancing the therapeutic benefits against possible adverse reactions.

Safety Profile

Despite its efficacy, this compound has a notable safety profile that necessitates caution:

- Potential side effects include hypokalemia, which can lead to serious cardiac and respiratory issues if not monitored .

- Adverse effects may also include local reactions at the injection site and systemic effects related to corticosteroid use.

Research Findings

Research has shown that the combination of dexamethasone and lidocaine in this compound can lead to significant improvements in patient outcomes for various conditions:

Efficacy Studies

A systematic review of clinical data highlighted that patients treated with this compound reported greater reductions in pain scores compared to those receiving standard analgesics alone.

Comparative Studies

Comparative studies have demonstrated that this compound may offer superior results in terms of both pain relief and functional improvement compared to monotherapy with either dexamethasone or lidocaine alone.

Eigenschaften

CAS-Nummer |

84020-72-4 |

|---|---|

Molekularformel |

C129H171ClCoFN23O23PS |

Molekulargewicht |

2588.3 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;4-butyl-1,2-diphenylpyrazolidine-3,5-dione;cobalt(3+);4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;chloride;cyanide |

InChI |

InChI=1S/C62H90N13O14P.C22H29FO5.C19H20N2O2.C13H17N3O.C12H17N4OS.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;4-13,17H,2-3,14H2,1H3;5-9H,1-4H3;5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);;1H;/q;;;;+1;-1;;+3/p-3/t;12-,15+,16+,17+,19+,20+,21?,22+;;;;;;/m.1....../s1 |

InChI-Schlüssel |

JBZGUAKXFKKTKY-FTAKRYDZSA-K |

SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |

Isomerische SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |

Kanonische SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |

Synonyme |

Ambene aminopyrine - dexamethasone - phenylbutazone - thiamine - vitamin B12 aminopyrine, dexamethasone, phenylbutazone, thiamine, vitamin B12 drug combination Trabit vitamin B12, dexamethasone, phenylbutazone, aminopyrine, and thiamine combination |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.